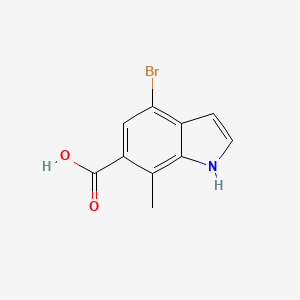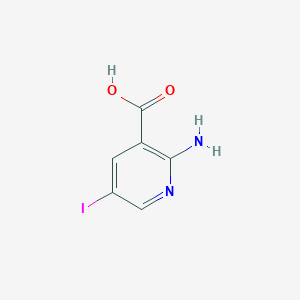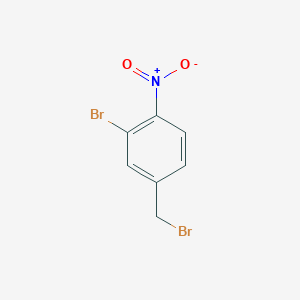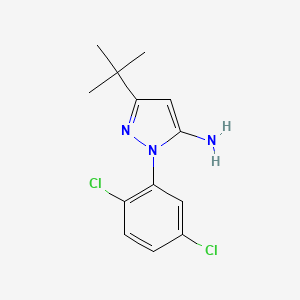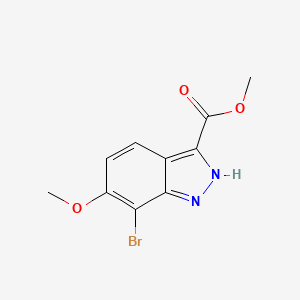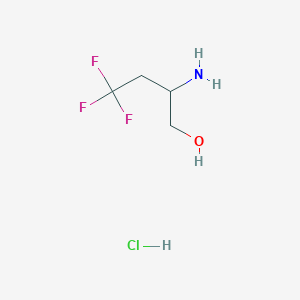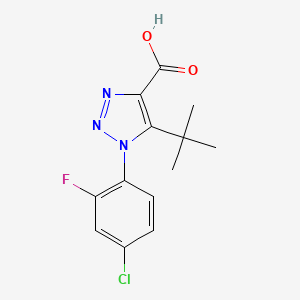
5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
5-tert-Butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as 5-TBFCA, is an organic compound that is used in a variety of scientific research applications. It is a member of the triazole family, which is a group of compounds that are characterized by a five-membered ring containing three nitrogen atoms. 5-TBFCA is a useful compound for research because of its ability to form strong hydrogen bonds and its ability to act as a ligand for metal ions. This compound has been used in a wide range of research applications, including biochemical and physiological studies, and has been found to have a number of advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Neurodegenerative Disease Research
This compound has potential applications in the study of neurodegenerative diseases. It may interact with adenosine receptors in the brain, which are implicated in neurodegeneration. Research suggests that modulation of these receptors can influence neurotoxicity, providing a platform for developing neuroprotective agents .
Herbicide Development
In agriculture, this triazole derivative could be used to develop novel herbicides. Its structural similarity to known herbicidal compounds suggests it could be part of active compound combinations for selective weed control in crops, enhancing the protection of useful plants from weeds .
Material Science
The compound’s unique structure may be utilized in material science, particularly in the development of new polymers or coatings that require specific chemical properties such as resistance to degradation or environmental resilience .
Environmental Science
Fluorinated compounds like this triazole derivative play a crucial role in environmental science. They can be used as building blocks for creating compounds with specific properties, such as increased stability or reactivity for environmental remediation applications .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could serve as standards or reagents in chromatography and spectrometry. Their unique chemical signatures allow for precise measurement and identification of similar compounds in complex mixtures .
Propiedades
IUPAC Name |
5-tert-butyl-1-(4-chloro-2-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2/c1-13(2,3)11-10(12(19)20)16-17-18(11)9-5-4-7(14)6-8(9)15/h4-6H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDIPLKUMSCHIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




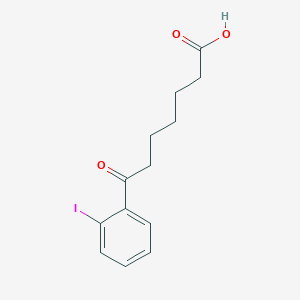

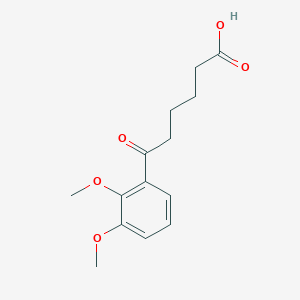
![4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1372889.png)
